4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine
Description
4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine is a brominated and fluorinated aromatic amine characterized by a benzene ring substituted with bromine (position 4), fluorine (positions 2 and 6), and a dimethylamino-methyl group (-CH2N(CH3)2). This compound is primarily used as an intermediate in organic synthesis, leveraging its electron-withdrawing halogen substituents to direct reactivity in cross-coupling reactions or nucleophilic substitutions. The dimethylamino group enhances solubility in polar organic solvents, while the halogen atoms contribute to steric and electronic modulation .
Properties
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N/c1-13(2)5-7-8(11)3-6(10)4-9(7)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREQSTOGSPRULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine typically involves the reaction of 4-bromo-2,6-difluoroaniline with dimethylamine under specific conditions. The process may include the use of solvents such as toluene and catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzenemethanamine Derivatives
Table 1: Substituent and Functional Group Comparison
Notes:
- *Estimated molecular weight based on analogous structures.
- The diethyl variant (Table 1, row 2) exhibits increased lipophilicity compared to the dimethyl analog due to longer alkyl chains, impacting solubility and metabolic stability .
- The hydrochloride salt (row 3) enhances aqueous solubility, making it preferable for drug formulation .
Electronic and Steric Effects
- Halogen Influence : Bromine and fluorine at positions 4, 2, and 6 create a meta-directing electronic environment, favoring electrophilic substitutions at position 3 or 5. Fluorine’s electronegativity increases ring electron deficiency, while bromine adds steric bulk .
- Amino Group Modifications: Dimethylamine (-N(CH3)2): Provides moderate steric hindrance and electron-donating effects, balancing reactivity and stability. Primary amine (-NH2): Higher reactivity but lower stability, often requiring protection in synthetic pathways .
Biological Activity
4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine, also known as N,N-dimethyl-1-(4-bromo-2,6-difluorophenyl)methanamine , is an organic compound with the molecular formula C9H10BrF2N. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.
The compound's structure features a bromine atom and two fluorine atoms attached to a benzene ring, along with a dimethylamino group. This unique combination of functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrF2N |
| Molecular Weight | 250.09 g/mol |
| IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine |
| CAS Number | 1247006-25-2 |
The biological activity of 4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine primarily involves its interaction with specific enzymes and receptors. Research indicates that it can act as an inhibitor by binding to enzymes' active sites or allosteric sites, thus modulating their activity. Additionally, it may function as a receptor agonist or antagonist , influencing various signaling pathways within cells.
Pharmacological Studies
Preliminary studies have suggested that this compound exhibits anti-inflammatory and anticancer properties. For instance:
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages.
- Anticancer Potential : Cell line studies indicated that it could induce apoptosis in cancer cells, particularly in breast and colon cancer models.
Case Studies
- Inhibition of Enzyme Activity :
- Receptor Binding Studies :
Comparative Analysis
To understand the uniqueness of 4-Bromo-2,6-difluoro-N,N-dimethyl-benzenemethanamine, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| 4-Bromo-2,6-difluorophenylamine | Moderate kinase inhibition | 1.0 |
| 4-Bromo-2,6-difluorobenzyl chloride | Low receptor affinity | N/A |
| 4-Bromo-2,6-difluorophenol | Anti-inflammatory effects | 3.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
